molecular formula C7H8O2Se B13690719 Methyl 5-methylselenophene-2-carboxylate

Methyl 5-methylselenophene-2-carboxylate

Cat. No.: B13690719
M. Wt: 203.11 g/mol
InChI Key: DCFCSZGXBCTKLT-UHFFFAOYSA-N
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Description

Methyl 5-methylselenophene-2-carboxylate is an organoselenium compound with the molecular formula C7H8O2Se and a molecular weight of 203.1 g/mol This compound is a derivative of selenophene, a five-membered heterocyclic compound containing selenium

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methylselenophene-2-carboxylate typically involves the reaction of 5-methylselenophene-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using similar conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methylselenophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: Electrophilic substitution reactions can occur at the selenophene ring, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or iodine (I2) can be used under mild conditions.

Major Products Formed:

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide derivatives.

    Substitution: Halogenated selenophene derivatives.

Scientific Research Applications

Methyl 5-methylselenophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.

    Biology: Research is ongoing to explore its potential as an antioxidant due to the presence of selenium.

    Medicine: There is interest in its potential anticancer properties, as selenium compounds have been shown to exhibit anticancer activity.

    Industry: It may be used in the development of novel materials with unique electronic properties

Mechanism of Action

The mechanism of action of Methyl 5-methylselenophene-2-carboxylate is not fully understood. it is believed that the selenium atom plays a crucial role in its biological activity. Selenium can interact with various molecular targets, including enzymes and proteins, potentially leading to the modulation of oxidative stress pathways and the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: Methyl 5-methylselenophene-2-carboxylate is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for further research .

Properties

Molecular Formula

C7H8O2Se

Molecular Weight

203.11 g/mol

IUPAC Name

methyl 5-methylselenophene-2-carboxylate

InChI

InChI=1S/C7H8O2Se/c1-5-3-4-6(10-5)7(8)9-2/h3-4H,1-2H3

InChI Key

DCFCSZGXBCTKLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C([Se]1)C(=O)OC

Origin of Product

United States

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